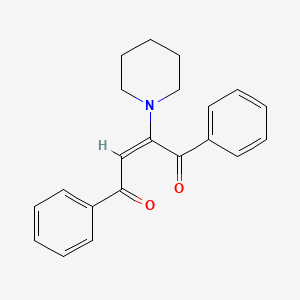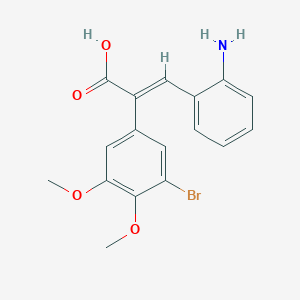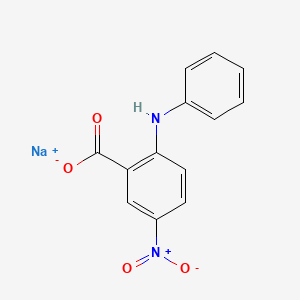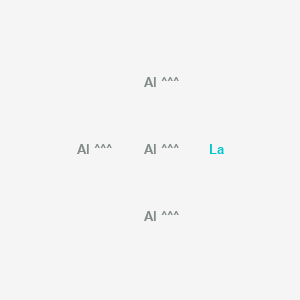![molecular formula C18H21N7O2 B14728021 5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine CAS No. 13888-14-7](/img/structure/B14728021.png)
5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine typically involves the reaction of appropriate triazole and triazine precursors under specific conditions. One common method involves the alkylation of 7-substituted (dinitro)triazolo[4,3-a][1,3,5]triazin-5-yl methanides with allyl and benzyl bromide . The reaction is carried out in the presence of potassium salts and leads to the formation of zwitterionic compounds with a positive charge on the nitrogen atom of the triazole ring and a negative charge localized on the dinitromethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the nitrogen atoms of the triazole ring.
Substitution: Substitution reactions can occur at the phenyl ring or the morpholine groups.
Common Reagents and Conditions
Alkylation: Allyl and benzyl bromide are commonly used alkylating agents.
Substitution: Halogenated reagents and strong bases are often employed for substitution reactions.
Major Products
The major products of these reactions include zwitterionic compounds with alkylated triazole rings and substituted phenyl or morpholine groups .
Applications De Recherche Scientifique
5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an enzyme inhibitor, antiviral agent, and antitumor agent.
Materials Science: It is explored as a building block for thermally activated organic materials with delayed fluorescence.
Agrochemicals: The compound is studied for its potential use as an energetic material and gas generator.
Mécanisme D'action
The mechanism of action of 5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . Additionally, its unique structure allows it to interact with various biological targets, leading to its antiviral and antitumor activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Dialkylamino-5-dinitromethyl[1,2,4]triazolo[4,3-a][1,3,5]triazines: These compounds share a similar triazolotriazine core and exhibit similar reactivity and biological activities.
3,7,11-Tris(4-(10H-phenoxazin-10-yl)phenyl)tris([1,2,4]triazolo)[1,3,5]triazine: This compound is used as a thermally activated delayed fluorescence emitter.
Uniqueness
5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of morpholine groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
13888-14-7 |
|---|---|
Formule moléculaire |
C18H21N7O2 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
4-(5-morpholin-4-yl-3-phenyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7-yl)morpholine |
InChI |
InChI=1S/C18H21N7O2/c1-2-4-14(5-3-1)15-21-22-17-19-16(23-6-10-26-11-7-23)20-18(25(15)17)24-8-12-27-13-9-24/h1-5H,6-13H2 |
Clé InChI |
ZEPAFKCVLRZHKO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC3=NN=C(N3C(=N2)N4CCOCC4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione](/img/structure/B14727950.png)


![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)

![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)






![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)
